molecular formula C20H27FN2OS B2388848 1-(4-fluorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide CAS No. 2034592-04-4

1-(4-fluorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide

Cat. No. B2388848
CAS RN: 2034592-04-4
M. Wt: 362.51
InChI Key: BHEBGMOHDCNWTN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H27FN2OS and its molecular weight is 362.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Ligands for D2-like Receptors

Research on arylcycloalkylamines, such as phenyl piperidines and piperazines, has shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors. These findings suggest potential applications in developing antipsychotic agents. The study by Sikazwe et al. (2009) explored the contributions of pharmacophoric groups, including 4'-fluorobutyrophenones, to the potency and selectivity of synthesized agents at D2-like receptors. This research indicates that compounds similar to "1-(4-fluorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide" could be relevant in the design of new drugs targeting these receptors (Sikazwe et al., 2009).

Nucleophilic Aromatic Substitution of the Nitro-group

The study by Pietra and Vitali (1972) on the reaction of piperidine with nitrobenzenes highlights a key synthetic pathway that may be relevant for the synthesis or functional modification of compounds like "this compound." Understanding such reactions can provide insights into the synthesis of complex molecules with potential therapeutic applications (Pietra & Vitali, 1972).

Applications of tert-Butanesulfinamide in Synthesis of N-Heterocycles

The review by Philip et al. (2020) discusses the use of tert-butanesulfinamide in the stereoselective synthesis of amines and their derivatives, including N-heterocycles like piperidines, pyrrolidines, and azetidines. Given the structural features of "this compound," such methodologies could be instrumental in its synthesis or the development of analogs with enhanced biological activities (Philip et al., 2020).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2OS/c21-17-3-1-16(2-4-17)20(8-9-20)19(24)22-13-15-5-10-23(11-6-15)18-7-12-25-14-18/h1-4,15,18H,5-14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEBGMOHDCNWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4CCSC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.